5-(cyclohexylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
The compound “5-(cyclohexylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . The “5-(cyclohexylmethyl)” and “4-methyl” parts suggest that it has a cyclohexylmethyl group and a methyl group attached to the triazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the 1,2,4-triazole ring, with the cyclohexylmethyl group and the methyl group attached at the 5th and 4th positions, respectively .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. As a derivative of 1,2,4-triazole, it might participate in reactions typical for this class of compounds .Scientific Research Applications
Synthesis and Anticancer Activity
The synthesis of 4-substituted 4H-1,2,4-triazole-3-thiol derivatives, including variations with different substituents, has been explored for their potential anticancer activities. These compounds were studied for their effect on tumor DNA methylation levels, showcasing a promising avenue for anticancer research. The modification of the thiol group in these compounds adds pharmacophore thioether, carboxamide, carboxyl, and hydroxyethyl fragments, which could be pivotal in their activity against cancer (Hovsepyan et al., 2018).
Antioxidant Properties
Derivatives of 1,2,4-triazole-3-thiol have been synthesized and evaluated for their antioxidant properties. Notably, compounds with electron-releasing groups have demonstrated potent antioxidant activity, indicating their potential in mitigating oxidative stress (Maddila et al., 2015).
Corrosion Inhibition
Research into 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) and its effectiveness as a corrosion inhibitor for copper in saline environments has shown high inhibition efficiency. This study highlights the compound's potential in protective coatings and corrosion resistance technologies, providing insights into its adsorption and protective mechanisms on metal surfaces (Chauhan et al., 2019).
Synthesis and Biological Activity
The creation of novel compounds through the synthesis of 1,2,4-triazole derivatives has been a focus, with studies exploring their potential in various biological activities. This includes antimicrobial activities where newly synthesized triazoles have been tested against a range of pathogens, showing good to moderate activity. Such research underlines the versatility of triazole derivatives in developing new therapeutic agents (Bayrak et al., 2009).
Material Science Applications
In material science, derivatives of 1,2,4-triazole have been utilized in dye-sensitized solar cells (DSSCs), where a new thiolate/disulfide electrolyte system demonstrated effective electrocatalytic activity and stability. This suggests a promising role for these compounds in enhancing the efficiency and durability of DSSCs (Hilmi et al., 2014).
Mechanism of Action
Target of Action
The primary targets of 5-(cyclohexylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol are currently unknown. This compound belongs to the class of organic compounds known as 1,2,4-triazoles
Mode of Action
Triazoles are generally known to interact with their targets through the formation of hydrogen bonds and hydrophobic interactions . The specific changes resulting from the interaction of this compound with its targets are currently unknown.
Biochemical Pathways
Given the compound’s structural similarity to other triazoles, it may potentially interfere with pathways involving enzymes that recognize or process nitrogen-containing heterocycles . The downstream effects of such interactions are currently unknown.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other triazoles, it may potentially interfere with the function of enzymes that recognize or process nitrogen-containing heterocycles . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(cyclohexylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c1-13-9(11-12-10(13)14)7-8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXFKLJDFZTMCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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